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For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of Vosoritide, the first approved targeted therapy for achondroplasia,

with other investigational drugs. The analysis is based on available clinical trial data and

focuses on key performance indicators, experimental methodologies, and underlying

mechanisms of action.

Achondroplasia, the most common form of dwarfism, is caused by a gain-of-function mutation

in the fibroblast growth factor receptor 3 (FGFR3) gene. This overactive signaling pathway

prematurely slows bone growth. Vosoritide (Voxzogo®), a C-type natriuretic peptide (CNP)

analog, was the first therapy to be approved that directly targets the underlying

pathophysiology of the condition.[1][2] However, a pipeline of other potential treatments with

different mechanisms of action is emerging, offering new hope and diverse therapeutic

strategies. This guide compares Vosoritide with key investigational therapies: Infigratinib,

TransCon CNP, and the now-discontinued Recifercept.

Comparative Efficacy and Safety
While direct head-to-head clinical trials are largely unavailable, a comparative analysis of

individual study outcomes provides valuable insights into the potential of these therapies. The

primary efficacy endpoint for most of these trials is the change in Annualized Growth Velocity

(AGV).
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Therapy Drug Class

Key
Efficacy
Outcome
(AGV
Increase)

Key Safety
Findings

Administrat
ion

Developme
nt Stage

Vosoritide

(Voxzogo®)
CNP Analog

1.57 cm/year

vs. placebo

(Phase 3)[1]

[3]

Generally

well-

tolerated;

most

common

adverse

events are

mild and

transient

injection site

reactions.[3]

Once-daily

subcutaneou

s injection[2]

Approved

Infigratinib

FGFR1-3

Tyrosine

Kinase

Inhibitor

+2.50

cm/year at 18

months

(Phase 2,

Cohort 5)[4]

[5]

Mild side-

effect profile;

no grade 4 or

5 adverse

events

reported.[6]

Oral[6] Phase 3[5]

TransCon

CNP

Long-acting

CNP Prodrug

1.49 cm/year

vs. placebo

(Pivotal Trial)

Safety profile

comparable

to placebo;

low incidence

of injection

site reactions.

Once-weekly

subcutaneou

s injection[7]

Pivotal Trial

Completed

Recifercept

Soluble

FGFR3

Decoy

Receptor

Did not meet

pre-specified

efficacy

criteria.[8]

No significant

safety

concerns

reported.[8]

Subcutaneou

s injection
Terminated[8]

Signaling Pathways and Mechanisms of Action
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The therapies discussed employ distinct strategies to counteract the effects of the mutated

FGFR3. Vosoritide and TransCon CNP work by augmenting the natural CNP signaling

pathway, which acts as a counterbalance to the FGFR3 pathway. Infigratinib, on the other

hand, directly inhibits the overactive FGFR3 receptor. Recifercept was designed to act as a

"decoy" receptor, preventing the natural ligands from activating FGFR3.
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Figure 1: Simplified signaling pathways in achondroplasia and points of therapeutic
intervention.

Detailed Experimental Protocols
A summary of the methodologies for the key clinical trials of each therapy is provided below.

Vosoritide (Phase 3 Study)
Study Design: A global, randomized, double-blind, placebo-controlled Phase 3 study.[3][9]

Participants: 121 children with achondroplasia aged 5 to 14 years with open growth plates.[3]

Participants completed a minimum six-month baseline study to determine their baseline

growth velocity.[9]
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Intervention: Daily subcutaneous injections of Vosoritide (15 µg/kg/day) or placebo for 52

weeks.[1][3]

Primary Endpoint: Change in annualized growth velocity (AGV) from baseline compared to

placebo.[1][3]

Secondary Endpoints: Included anthropometric measures such as height Z-score, body and

limb proportionality, and evaluations of health-related quality of life.[3]

Infigratinib (PROPEL 2 & PROPEL 3 Studies)
PROPEL 2 Study Design: A Phase 2, open-label, dose-escalation, and dose-expansion

study.[10]

PROPEL 2 Participants: Children aged 3 to 11 years with achondroplasia who had

completed at least 6 months in the PROPEL natural history study.[10]

PROPEL 2 Intervention: Oral Infigratinib administered daily in ascending dose cohorts.[10]

PROPEL 3 Study Design: A Phase 3, multicenter, double-blind, randomized, placebo-

controlled study.[11][12]

PROPEL 3 Participants: Children and adolescents with achondroplasia aged 3 to <18 years

with open growth plates who have completed at least 26 weeks in the PROPEL

observational study.[11][12]

PROPEL 3 Intervention: Oral Infigratinib or placebo.[11]

Primary Endpoint: Change from baseline in annualized height velocity (AHV).[13]
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Figure 2: Clinical trial progression for Infigratinib.

TransCon CNP (ACcomplisH & ApproaCH Trials)
ACcomplisH Study Design (Phase 2): A multicenter, double-blind, randomized, placebo-

controlled, dose-escalation trial.[14][15]

ACcomplisH Participants: Approximately 60 prepubertal children with achondroplasia aged 2

to 10 years.[15][16]

ACcomplisH Intervention: Once-weekly subcutaneous injections of TransCon CNP at

escalating doses (6, 20, 50, or 100 µg/kg/week) or placebo for 52 weeks.[2][15]

ApproaCH Study Design (Pivotal): A double-blind, placebo-controlled trial.

ApproaCH Participants: 84 children with achondroplasia aged 2-11 years.[17][18]

ApproaCH Intervention: Once-weekly subcutaneous TransCon CNP or placebo for 52

weeks, followed by an open-label extension.[18]

Primary Endpoint: Annualized growth velocity (AGV) at 52 weeks.

Recifercept (Phase 2 Study)
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Study Design: A Phase 2, multiple-dose, randomized study.[8]

Participants: Up to 63 children with achondroplasia between 3 months and 11 years old.[19]

Intervention: Subcutaneous injections of Recifercept at various doses (1 mg/kg QW, 2 mg/kg

BIW, and 1.5 mg/kg QD).[8]

Outcome: The study was terminated as it did not meet the pre-specified 6-month efficacy

criteria at the tested doses.[8]

Concluding Remarks
Vosoritide has established a benchmark as the first approved targeted therapy for

achondroplasia, demonstrating a statistically significant increase in annualized growth velocity.

However, the landscape of achondroplasia treatment is evolving. Infigratinib, with its oral

administration and promising Phase 2 results, presents a potentially convenient and effective

alternative. TransCon CNP, with its less frequent dosing schedule and positive pivotal trial data,

is another strong contender. The termination of Recifercept's development underscores the

challenges in this therapeutic area. As more data from ongoing and future clinical trials become

available, a clearer picture of the comparative efficacy and long-term safety of these emerging

therapies will emerge, ultimately providing more options for individuals with achondroplasia.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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